molecular formula C13H12O B2709039 4-(2-Methylphenyl)phenol CAS No. 38262-85-0

4-(2-Methylphenyl)phenol

Cat. No.: B2709039
CAS No.: 38262-85-0
M. Wt: 184.238
InChI Key: YHAIWSIWRGOXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylphenyl)phenol, also known as 2’-Methyl-[1,1’-biphenyl]-4-ol, is an organic compound with the molecular formula C₁₃H₁₂O. This compound is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. It is commonly used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)phenol typically involves the hydroxylation of biphenyl derivatives. One common method is the selective hydroxylation of 2-methylbiphenyl using oxidizing agents under controlled conditions. Another approach involves nucleophilic aromatic substitution reactions where a hydroxyl group is introduced into the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound often employs metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of carbon-carbon bonds between aryl halides and phenols, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Methylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(2-Methylphenyl)phenol is unique due to the specific positioning of the methyl group on the biphenyl structure, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .

Properties

IUPAC Name

4-(2-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAIWSIWRGOXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.